N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine is a chemical compound that features a unique combination of a furan ring and an indazole structure. The furan component is recognized for its aromatic properties, while the indazole is a bicyclic structure that includes nitrogen. This compound has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry.
The compound's chemical identity is denoted by the International Union of Pure and Applied Chemistry name, and it is classified as an indazole derivative. Its molecular formula is C₁₁H₁₂N₂O, and it has the CAS number 1157654-70-0. The synthesis of N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine typically involves the reaction of 5-methylfuran-2-ylmethanol with an appropriate indazole derivative, often utilizing bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide or dimethyl sulfoxide under inert conditions.
The synthesis of N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine can be achieved through several methods:
The molecular structure of N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine features:
The compound's three-dimensional conformation allows for potential interactions with biological targets, contributing to its bioactivity.
N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine can participate in various chemical reactions:
N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine exhibits several notable physical properties:
Key chemical properties include:
N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine has several applications across different scientific fields:
The molecular architecture of N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine integrates two biologically significant heterocycles: a planar 2H-indazole system and a 5-methylfuran ring connected via a flexible methylene linker. The indazole moiety provides critical hydrogen-bonding capabilities through its pyrazole-type nitrogen (N1) and the fused benzene ring, enabling interactions with biological targets such as kinase ATP pockets or G-protein-coupled receptors [2] [9]. The 5-methylfuran unit contributes enhanced lipophilicity (LogP ≈ 2.8) and moderate electron-donating properties due to the methyl group, which collectively influence membrane permeability and metabolic stability [8]. This hybrid design leverages three-dimensional structural complementarity:
This scaffold’s significance is further evidenced in clinical agents like pazopanib, where indazole serves as an anchor for kinase inhibition, and in natural furanoid compounds exhibiting antimicrobial properties, validating the pharmacophoric utility of both units [2] [4].
Indazole and furan hybrids occupy a distinct niche in medicinal chemistry, evolving from early natural product isolations to rational drug design platforms. The indazole nucleus gained prominence in the 2000s with the development of pazopanib—a 2,3-dimethyl-2H-indazol-6-yl derivative approved as a VEGF receptor inhibitor for renal cell carcinoma [2]. This breakthrough highlighted the indazole scaffold’s capacity for high-affinity kinase binding, stimulating research into N6-substituted indazole amines as tailored pharmacophores. Concurrently, furan derivatives were explored for their bioisosteric properties and metabolic pathways; 5-methylfuran, in particular, demonstrated enhanced stability over unsubstituted furans in antiviral compounds like those inhibiting Coxsackie B4 virus (IC₅₀ = 0.4–2.1 μg/mL) [4].
The strategic fusion of these systems emerged through:
This compound represents a deliberate departure from classical indole-based designs, leveraging indazole’s superior hydrogen-bonding topology and furan’s hydrophobic efficiency to target emergent therapeutic pathways.
The bioactivity of N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine is profoundly influenced by substituent effects at three key sites: the furan 5-position, the indazole N1/N2 nitrogens, and the methylene linker. Methodical structural variations have revealed deterministic relationships between chemical modifications and target engagement:
Table 2: Impact of Substituent Modifications on Hybrid Scaffolds
Modification Site | Structural Variation | Biological Consequence | Example Compound |
---|---|---|---|
Furan 5-position | Hydrogen → Methyl | ↑ Lipophilicity (cLogP +0.5) & metabolic stability | Current compound [8] |
Methyl → Bromo/Formyl | ↓ Cell permeability; ↑ antiviral activity (e.g., CoxB4) | 5-Bromo-furan derivatives [4] | |
Indazole N1/N2 | H → Methyl | Blocks N1 metabolism; modulates kinase selectivity | Pazopanib (2,3-dimethylindazole) [2] |
Methylene linker | -CH₂- → -CH₂CH₂- / -C≡C- | Alters target binding geometry; ↓ potency in kinase assays | Alkynyl-bridged analogs [4] |
Critical substituent effects include:
These principles enable rational tuning of the hybrid scaffold for specific therapeutic applications, such as kinase inhibition or antiviral activity, through precision structural editing.
Table 3: Structure-Activity Relationship (SAR) Trends in Indazole-Furan Hybrids
Pharmacological Target | Optimal Substituent Pattern | Potency Enhancement |
---|---|---|
Kinase Inhibitors (VEGFR) | Indazole N1-methyl; Furan 5-methyl | Ki < 10 nM [2] |
Antiviral Agents | Furan 5-bromo; Indazole C3-phenyl | IC50 ≈ 0.4 μg/mL [4] |
Anti-inflammatory Agents | Furan 5-H; Methylene → carbonyl spacer | COX-2 IC50 = 0.8 μM [4] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8